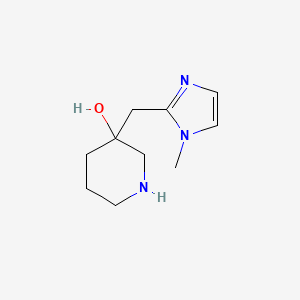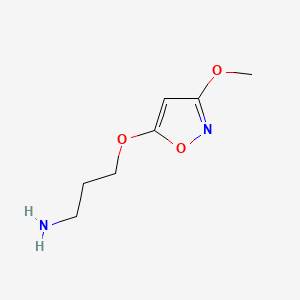
3-((3-Methoxyisoxazol-5-YL)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine typically involves the reaction of 3-methoxy-1,2-oxazole with a suitable amine precursor. One common method involves the nucleophilic substitution reaction where the oxazole derivative reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-[(3-hydroxy-1,2-oxazol-5-yl)oxy]propan-1-amine.
Reduction: 3-[(3-methoxy-1,2-oxazolidin-5-yl)oxy]propan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring is known to be a pharmacophore, contributing to the compound’s bioactivity by binding to active sites of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
(3-methoxy-1,2-oxazol-5-yl)methanamine: Similar structure but lacks the propan-1-amine moiety.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is unique due to the presence of both the oxazole ring and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C7H12N2O3/c1-10-6-5-7(12-9-6)11-4-2-3-8/h5H,2-4,8H2,1H3 |
Clave InChI |
UANIXFJBWHPAJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



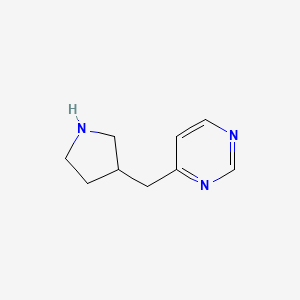
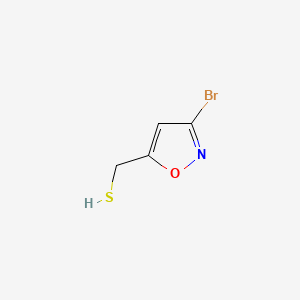
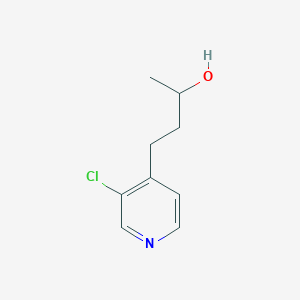

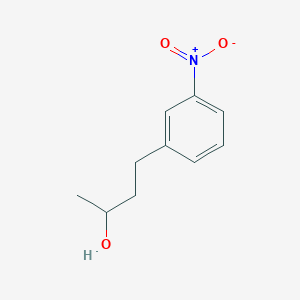
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
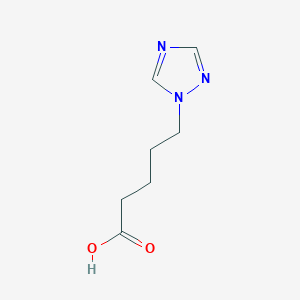

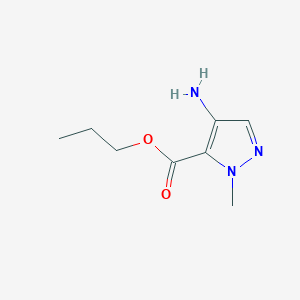
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
